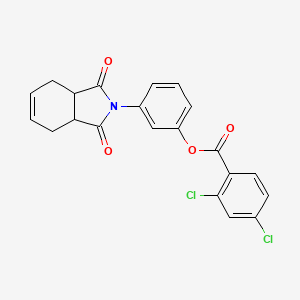

![molecular formula C20H19NO5 B4007409 N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanamide](/img/structure/B4007409.png)

N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanamide

Overview

Description

Synthesis Analysis

The synthesis of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives, including those similar to the target compound, typically involves converting 4-hydroxy coumarin into the corresponding propanoate, followed by hydrolysis and reaction with various substituted amines. These processes are well-documented for producing bio-functional hybrid compounds characterized by their NMR, UV, and mass spectral data (Manolov et al., 2023), (Rambabu et al., 2012).

Molecular Structure Analysis

Structural analysis often utilizes single-crystal X-ray diffraction, providing insights into the molecular geometry, hydrogen bonding, and overall molecular conformation. For instance, related compounds have been analyzed to understand their crystal structure and molecular interactions, informing on how substitutions and molecular architecture influence overall stability and reactivity (Bai et al., 2012).

Chemical Reactions and Properties

Compounds within this chemical family participate in various reactions, including cyclization, hydrolysis, and condensation, to form bioactive or structurally unique derivatives. These reactions often exploit the electrophilic and nucleophilic centers inherent to the coumarin and propanamide components, leading to diverse chemical properties and biological activities (Pelter et al., 1997).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, of these compounds are crucial for their application and formulation. These properties are significantly influenced by the molecular structure, with specific functional groups and stereoelectronic effects playing a pivotal role. Studies on related compounds have highlighted how modifications in the molecular framework affect these physical characteristics (Wang et al., 2014).

Scientific Research Applications

Antibacterial and Antimicrobial Effects

N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanamide and its derivatives have shown promising antibacterial and antimicrobial activities. For instance, Behrami and Dobroshi (2019) synthesized similar compounds and evaluated their antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus cereus, showing high levels of bacteriostatic and bactericidal activity [Behrami & Dobroshi, 2019]. Similarly, another study by Atta-ur-rahman et al. (1997) identified compounds with similar structures exhibiting chymotrypsin inhibitory activity and antibacterial effects against Escherichia coli and Shigella boydii [Atta-ur-rahman et al., 1997].

Anticancer and Antileishmanial Activities

Research by Sirajuddin et al. (2015) on a compound closely related to N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanamide demonstrated significant in vitro anticancer activity against lung carcinoma and also showed potential antileishmanial activity [Sirajuddin et al., 2015].

Synthesis and Characterization in Organic Chemistry

In the field of organic chemistry, compounds similar to N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanamide have been synthesized and characterized for various purposes. Alonzi et al. (2014) explored the synthesis and characterization of novel polystyrene-supported catalysts using similar compounds, demonstrating their utility in organic synthesis [Alonzi et al., 2014].

Phototransformation Studies

The phototransformation of chromenones, which are structurally related to N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanamide, has been studied. Khanna et al. (2015) reported on the phototransformation of such compounds, leading to the formation of products with exotic tetracyclic scaffolds, which is significant in understanding the photochemical behavior of these compounds [Khanna et al., 2015].

properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-12-10-19(22)26-18-9-8-16(11-17(12)18)25-13(2)20(23)21-14-4-6-15(24-3)7-5-14/h4-11,13H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISMWBXZTFFICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)OC(C)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenyl-N-(1-phenylethyl)propanamide](/img/structure/B4007326.png)

![N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007328.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4007336.png)

![5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007365.png)

![N-(5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007371.png)

![4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007374.png)

![1-[2-({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B4007384.png)

![3-[benzyl(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4007391.png)

![1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine](/img/structure/B4007400.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007401.png)